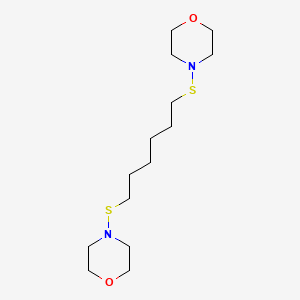![molecular formula C13H11NO B14650573 N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine CAS No. 50773-20-1](/img/structure/B14650573.png)
N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxylamine group attached to a dihydroacenaphthylene moiety, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine typically involves the reaction of 1,2-dihydroacenaphthylene with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high yield. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxylamine group, which can act as both a nucleophile and an electrophile .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield corresponding nitroso compounds, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and as a potential therapeutic agent. In medicine, it is investigated for its potential use in drug development, particularly in targeting specific molecular pathways .
Mecanismo De Acción
The mechanism of action of N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine include other hydroxylamine derivatives and dihydroacenaphthylene-based compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity .
Uniqueness: The uniqueness of this compound lies in its specific combination of the dihydroacenaphthylene moiety and the hydroxylamine group. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
50773-20-1 |
|---|---|
Fórmula molecular |
C13H11NO |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
N-(1,2-dihydroacenaphthylen-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C13H11NO/c15-14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-8,15H,4-5H2 |
Clave InChI |
FNXCOYPVDAOOHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)

![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)

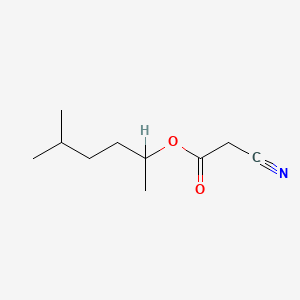


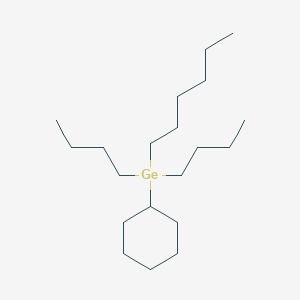
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
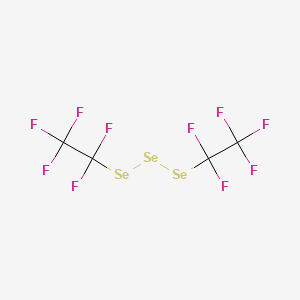
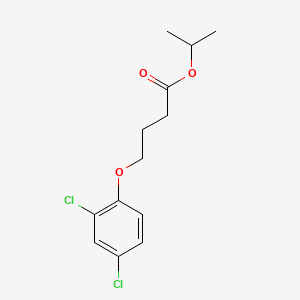
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
